

Application Notes: Assessing P-glycoprotein (P-gp) Inhibition by Zosuquidar Using Flow Cytometry

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Compound of Interest		
Compound Name:	Zosuquidar trihydrochloride	
Cat. No.:	B10761993	Get Quote

Introduction and Scientific Background

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a 170 kDa transmembrane efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse xenobiotics out of cells.[1][4] This function is a crucial part of cellular detoxification and is integral to the function of biological barriers like the blood-brain barrier.[2][3] However, in oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which leads to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[1][4]

Zosuquidar (LY335979) is a potent, specific, and third-generation P-gp inhibitor.[5][6] It acts as a non-competitive inhibitor with a high affinity for P-gp (Ki of 59-60 nM), effectively blocking the drug efflux function without significant effects on other ABC transporters like MRP1 or BCRP.[5] [7][8][9] By inhibiting P-gp, Zosuquidar restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[4][7]

Flow cytometry is a powerful technique for assessing P-gp function at the single-cell level.[10] [11] These assays utilize fluorescent substrates of P-gp, such as Rhodamine 123 (Rh123) or Calcein-AM.[12][13][14] In cells overexpressing P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by Zosuquidar blocks this



efflux, leading to an increase in intracellular fluorescence, which can be quantitatively measured by a flow cytometer.[15]

Quantitative Data Summary

Quantitative data from various studies are summarized below for easy reference and comparison.

Table 1: Inhibitory Properties of Zosuquidar

Parameter	Value	Cell Line / System	Source
Ki	59 nM	P-gp (General)	[5]
Ki	60 nM	Cell-free assay	[7]
IC50	6 μΜ - 16 μΜ	Various drug-sensitive and MDR cell lines (cytotoxicity of Zosuquidar alone)	[7]
IC50 (Calcein-AM Assay)	6.56 ± 1.92 nM	MDCKII-MDR1	[16]

| Effective Concentration | 0.1 μM - 2 μM | K562/ADR, NCI/ADR-RES, HL60/VCR |[13] |

Table 2: Common Fluorescent Substrates for P-gp Flow Cytometry Assays



Substrate	Type of Assay	Excitation (nm)	Emission (nm)	Key Characteris tics	Source
Rhodamine 123	Efflux Assay	~488 nm	~528 nm	Cationic fluorescent dye; P-gp substrate.	[18]
Calcein-AM	Accumulation Assay	~485 nm	~520 nm	Non- fluorescent precursor converted to fluorescent Calcein by intracellular esterases. [19] P-gp effluxes the non- fluorescent Calcein-AM. [19]	[19]

| Daunorubicin | Efflux Assay | ~488 nm | ~575 nm | Anthracycline chemotherapy drug that is naturally fluorescent. |[10][20] |

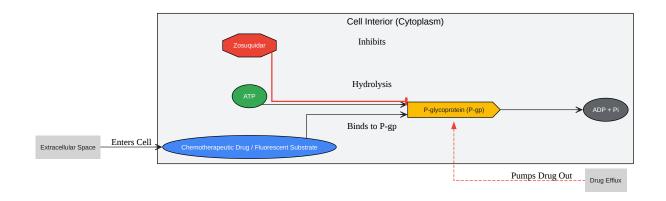
Table 3: Recommended Reagent Concentrations for In Vitro Assays



Reagent	Typical Concentration Range	Purpose	Source
Zosuquidar	0.1 nM - 10 μM	P-gp Inhibition	[19]
Rhodamine 123	50 - 200 ng/mL	P-gp Substrate	[11]
Calcein-AM	0.1 μM - 1 μM	P-gp Substrate	[18][21][22]

| Verapamil | 10 μ M | Positive Control Inhibitor |[21] |

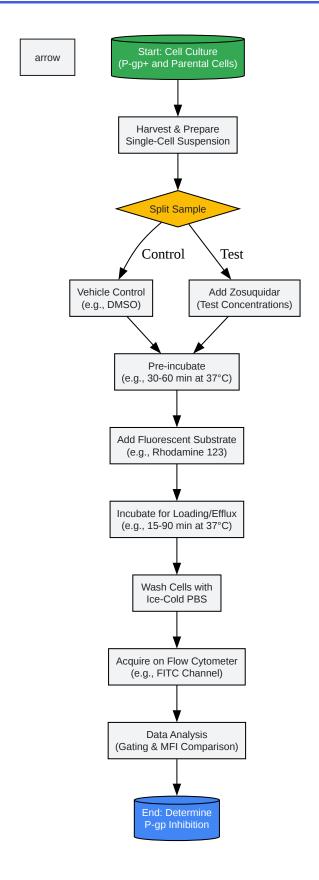
Visualized Mechanisms and Workflows



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Caption: P-gp mediated drug efflux and its inhibition by Zosuquidar.

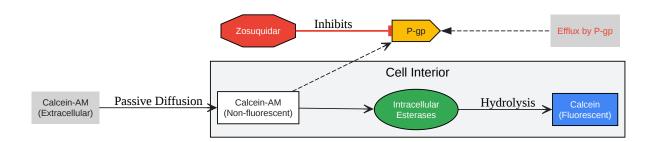




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Caption: General experimental workflow for a P-gp inhibition assay.





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Caption: Principle of the Calcein-AM accumulation assay for P-gp activity.

Detailed Experimental Protocols Protocol 1: Rhodamine 123 (Rh123) Efflux Assay

This assay measures the ability of P-gp to efflux the fluorescent substrate Rh123. Inhibition of P-gp by Zosuquidar results in higher retention of Rh123 and thus higher fluorescence.

A. Materials and Reagents

- Cell Lines: A P-gp overexpressing cell line (e.g., K562/DOX, NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., K562).[13]
- Zosuquidar: 10 mM stock solution in DMSO. Store at -20°C.[13]
- Rhodamine 123 (Rh123): 1 mg/mL stock solution in DMSO. Store protected from light at -20°C.
- Positive Control (Optional): Verapamil or Cyclosporin A.[10]
- Buffers: Phosphate-Buffered Saline (PBS), cell culture medium (e.g., RPMI-1640 with 10% FBS), ice-cold PBS for washing.
- Equipment: Flow cytometer with 488 nm laser, FACS tubes.



B. Step-by-Step Protocol

- Cell Preparation: Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Harvest cells by centrifugation (300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in culture medium at a final concentration of 1 x 10⁶ cells/mL.[23]
- Inhibitor Pre-incubation:
 - Aliquot 1 mL of the cell suspension into FACS tubes.
 - Prepare working solutions of Zosuquidar in culture medium. Add the desired final concentrations of Zosuquidar (e.g., 0.1, 0.5, 1, 2 μM) to the respective tubes.
 - Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control.[13]
 - Incubate the tubes for 30-60 minutes at 37°C in a humidified incubator.
- Substrate Loading: Add Rh123 to all tubes to a final concentration of 50-200 ng/mL.[11]
 Incubate for 60-90 minutes at 37°C, protected from light, to allow for substrate accumulation and efflux.[18]
- Sample Preparation for Analysis:
 - Stop the reaction by placing the tubes on ice.
 - Wash the cells twice with 2 mL of ice-cold PBS to remove extracellular dye. Centrifuge at 300 x g for 5 minutes between washes.[18]
 - Resuspend the final cell pellet in 500 μL of ice-cold PBS. Keep samples on ice and protected from light until analysis.
- Flow Cytometry Analysis:
 - Analyze samples on a flow cytometer using a 488 nm excitation laser.
 - Collect fluorescence emission in the appropriate channel (e.g., FITC, ~530 nm).[10]
 - Collect at least 10,000 events for each sample.



C. Data Analysis

- Gate on the viable, single-cell population using Forward Scatter (FSC) and Side Scatter (SSC) plots.
- Generate fluorescence histograms for each sample.
- Calculate the Median Fluorescence Intensity (MFI) for each condition.
- The increase in MFI in Zosuquidar-treated cells compared to the vehicle control indicates Pgp inhibition.

Protocol 2: Calcein-AM Accumulation Assay

This assay measures the accumulation of fluorescent calcein. The P-gp substrate is the non-fluorescent precursor, Calcein-AM. P-gp inhibition by Zosuquidar prevents the efflux of Calcein-AM, allowing more of it to be converted to fluorescent calcein by intracellular esterases.[19]

A. Materials and Reagents

- Cell Lines: As described in Protocol 1.
- Zosuguidar: 10 mM stock solution in DMSO.
- Calcein-AM: 1 mM stock solution in DMSO. Store protected from light at -20°C.
- Buffers and Equipment: As described in Protocol 1.
- B. Step-by-Step Protocol
- Cell Preparation: Prepare a single-cell suspension at 1 x 10⁶ cells/mL in serum-free medium or an appropriate assay buffer (e.g., HBSS).[18]
- Inhibitor and Substrate Incubation:
 - Aliquot 1 mL of the cell suspension into FACS tubes.
 - \circ Add Zosuquidar to the desired final concentrations (e.g., 0.1 nM to 1 μ M).



- Immediately add Calcein-AM to a final concentration of 0.1-0.25 μΜ.[21][24]
- Include a P-gp overexpressing group without inhibitor (maximum efflux control) and a parental cell group without inhibitor (baseline fluorescence control).
- Incubate for 15-30 minutes at 37°C, protected from light.[19]
- Sample Preparation for Analysis:
 - Stop the reaction by placing tubes on ice.
 - Wash the cells twice with 2 mL of ice-cold PBS.
 - Resuspend the final cell pellet in 500 μL of ice-cold PBS.
- Flow Cytometry Analysis:
 - Analyze samples immediately on a flow cytometer (Excitation: 488 nm, Emission: ~520 nm).
 - Collect at least 10,000 events per sample.

C. Data Analysis

- Gate on the viable, single-cell population.
- Determine the Median Fluorescence Intensity (MFI) for each sample.
- Calculate the percentage of P-gp inhibition using the following formula[19]: % Inhibition =
 [(MFlinhibitor MFIMDR) / (MFIparental MFIMDR)] x 100
 - MFIinhibitor: MFI of P-gp overexpressing cells with Zosuquidar.
 - MFIMDR: MFI of P-gp overexpressing cells without inhibitor.
 - MFIparental: MFI of parental cells without inhibitor.

Troubleshooting and Key Considerations



- Cytotoxicity: At high concentrations, Zosuquidar can exhibit cytotoxicity.[5][7] Always perform a viability assay (e.g., using a dead cell exclusion dye like Propidium Iodide or DAPI) to ensure that the observed effects are due to P-gp inhibition and not cell death.
- Controls are Critical: Always include both P-gp overexpressing (MDR) and parental (sensitive) cell lines. The parental line establishes the baseline fluorescence in the absence of significant P-gp activity. A vehicle control (e.g., DMSO) is mandatory to account for any solvent effects.
- Compound Stability: Prepare fresh working solutions of Zosuquidar and fluorescent substrates before each experiment, as they can degrade with storage in aqueous solutions.
 [13]
- Titration of Reagents: Optimal concentrations of Zosuquidar and the fluorescent substrate
 may vary between cell lines. It is recommended to perform initial titration experiments to
 determine the optimal concentrations for your specific model system.

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